Figopitant - 502422-74-4

Figopitant

Catalog Number: EVT-1575859
CAS Number: 502422-74-4
Molecular Formula: C27H31F6N3O
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Figopitant is under investigation in clinical trial NCT02209714 (Safety, Tolerability and Pharmacodynamics After Oral Administration of BIIF 1149 BS in Healthy Male Volunteers).
Source

Figopitant was developed by the pharmaceutical company Merck & Co. Its development is part of ongoing research into better antiemetic therapies, especially for patients undergoing cancer treatment.

Classification

Figopitant is classified as a neurokinin-1 receptor antagonist. This classification places it alongside other compounds that target similar pathways in the body, aiming to mitigate nausea and vomiting associated with various medical treatments.

Synthesis Analysis

Methods

The synthesis of Figopitant involves several chemical reactions that create the final compound from simpler precursors. While specific proprietary methods may not be publicly disclosed, common synthetic approaches for similar compounds typically include:

  1. Formation of key intermediates: Starting with readily available chemical precursors, key intermediates are synthesized through standard organic reactions such as alkylation or acylation.
  2. Coupling reactions: These intermediates are then subjected to coupling reactions, often involving amine coupling or peptide bond formation.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product.

Molecular Structure Analysis

Structure

Figopitant's molecular structure features a complex arrangement that includes a central core associated with neurokinin-1 receptor activity. The specific arrangement of functional groups is critical for its biological activity.

Data

  • Molecular Formula: C19H24N2O2S
  • Molecular Weight: Approximately 344.47 g/mol
  • Structural Features: The compound contains aromatic rings and a thiazole moiety, which are essential for its interaction with the neurokinin-1 receptor.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of Figopitant typically include:

  1. Nucleophilic substitutions: These reactions form bonds between carbon atoms and nitrogen or sulfur atoms.
  2. Cyclization reactions: These may occur during the formation of cyclic structures within the compound.
  3. Hydrolysis: This reaction can be part of the purification process, removing unwanted functional groups or impurities.

Technical Details

Each reaction step must be optimized for factors such as solvent choice and catalyst use to enhance efficiency and yield. Reaction mechanisms are often studied through kinetic analysis to understand better how different conditions affect the outcome.

Mechanism of Action

Process

Figopitant acts primarily by antagonizing the neurokinin-1 receptor, which plays a significant role in mediating nausea and vomiting signals in the central nervous system. By blocking this receptor:

  • Reduction in emetic signals: The drug prevents the binding of substance P, a neuropeptide that triggers nausea.
  • Improved patient comfort: This mechanism helps patients undergoing chemotherapy experience less nausea and vomiting.

Data

Clinical studies have shown that Figopitant can significantly reduce nausea scores in patients compared to placebo groups, demonstrating its efficacy as an antiemetic.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data is proprietary but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Stability: Figopitant exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards strong acids and bases, necessitating careful handling during synthesis and storage.
Applications

Scientific Uses

Figopitant is primarily researched for its application in oncology as an antiemetic agent. Its ability to mitigate chemotherapy-induced nausea and vomiting positions it as a valuable addition to supportive care regimens in cancer treatment. Ongoing studies may also explore its potential applications in other areas where nausea is prevalent, such as postoperative recovery or motion sickness management.

Introduction to Neurokinin-1 (NK1) Receptor Antagonists

Historical Context of Tachykinin Receptor Modulation

The development of neurokinin-1 receptor antagonists represents a convergence of neuropharmacology and medicinal chemistry spanning nearly a century. The foundational discovery occurred in 1931 when von Euler and Gaddum isolated a vasoactive substance from equine brain and intestine, designating it "Substance P" (SP) after its powder form [3] [9]. This undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) remained structurally uncharacterized until 1971 when Chang determined its amino acid sequence, enabling synthetic production and biological studies [3] [5]. The 1980s witnessed crucial advances with the identification of additional mammalian tachykinins (neurokinin A and B) and the classification of three distinct tachykinin receptors (NK1, NK2, NK3) based on ligand affinity [3] [7]. This receptor classification (NK1R, NK2R, NK3R) established the framework for targeted drug development [3].

Early NK1 antagonists were peptide derivatives limited by poor bioavailability, metabolic instability, and inadequate blood-brain barrier penetration. The breakthrough came in 1991 with the discovery of non-peptide antagonists, notably CP-96,345 by Pfizer scientists [3]. This quinuclidine-based compound demonstrated that small molecules could effectively block NK1 receptors, though it exhibited problematic calcium channel affinity. Subsequent optimization yielded CP-99,994 (piperidine derivative) with improved selectivity, followed by Merck's development of L-733,060 and ultimately aprepitant (MK-869), featuring a 3,5-bistrifluoromethyl benzylether piperidine scaffold and morpholine nucleus to enhance receptor affinity and pharmacokinetics [3] [5]. Aprepitant's 2003 FDA approval as the first commercial NK1 antagonist validated the therapeutic concept and catalyzed development of next-generation agents like figopitant, designed to overcome pharmacological limitations of predecessors [5] [9].

Table 1: Key Milestones in Tachykinin Receptor Research and Drug Development

YearMilestoneSignificance
1931Discovery of Substance P by von Euler and GaddumIdentification of foundational tachykinin neuropeptide
1971Sequencing and synthesis of Substance PEnabled structural and functional studies
1984Classification of tachykinin receptors (NK1, NK2, NK3)Established pharmacological targets
1991Development of first non-peptide NK1 antagonist (CP-96,345)Proof of concept for small molecule antagonists
1993Introduction of CP-99,994 with improved selectivityDemonstrated feasibility of blood-brain barrier penetration
2003FDA approval of aprepitantFirst commercial NK1 antagonist for CINV
2010sDevelopment of second-generation antagonists (e.g., figopitant)Addressed pharmacokinetic limitations of earlier agents

Role of Substance P in Pathophysiological Pathways

Substance P functions as the primary endogenous ligand for NK1 receptors, operating as both a neurotransmitter and neuromodulator within complex physiological circuits. This undecapeptide exerts its biological effects through binding to NK1R, a G protein-coupled receptor (GPCR) with seven transmembrane domains that signals primarily through Gαq proteins [2] [7]. Receptor activation triggers phospholipase C (PLC) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC) respectively [2]. The C-terminal pentapeptide sequence (Phe-X-Gly-Leu-Met-NH₂) constitutes the essential pharmacophore for receptor binding and activation, with the phenylalanine residue at position 7 being particularly critical for interaction with the NK1 receptor binding pocket [2] [6].

The SP/NK1R system exhibits dual functionality across physiological and pathological states. Under normal conditions, it regulates neurogenic inflammation, pain perception, and gastrointestinal motility. However, pathological overexpression occurs in several conditions:

  • Emesis Pathways: SP serves as a key mediator in the nucleus tractus solitarius (NTS) and area postrema, where it integrates emetic signals from peripheral vagal afferents and central structures. Unlike serotonin-mediated acute emesis, SP predominates in delayed-phase chemotherapy-induced nausea and vomiting (CINV) through sustained central mechanisms [1] [9]. NK1 receptor density in brainstem vomiting centers correlates directly with emetic response intensity to chemotherapeutic agents [4].

  • Pain Processing: In the dorsal horn of the spinal cord, SP released from primary afferents facilitates nociceptive transmission through NK1 receptor activation on second-order neurons, contributing to central sensitization and hyperalgesia. Preclinical models demonstrate that NK1 receptor knockout mice exhibit reduced pain-related behaviors [10].

  • Oncological Signaling: Numerous malignancies (glioblastoma, pancreatic cancer, melanoma) overexpress NK1 receptors. SP binding activates proliferative, angiogenic, and anti-apoptotic pathways through ERK/MAPK and PI3K/Akt cascades, creating autocrine growth loops [2]. The truncated isoform of NK1R (NK1R-Tr) demonstrates particularly potent tumor-promoting effects [2].

  • Cholangiopathies: Emerging evidence indicates SP/NK1R dysregulation contributes to primary sclerosing cholangitis (PSC) pathophysiology through cholangiocyte hyperproliferation and inflammatory cascade activation [8].

Table 2: Pathophysiological Roles of Substance P/NK1R Signaling

Pathophysiological ContextMechanismFunctional Consequence
Chemotherapy-Induced EmesisDelayed-phase emesis via brainstem vomiting centersTreatment-resistant nausea/vomiting beyond 24 hours post-chemotherapy
Pain ProcessingCentral sensitization in spinal cord dorsal hornEnhanced nociceptive transmission and chronic pain states
Cancer ProgressionERK/MAPK and PI3K/Akt activation in tumor cellsIncreased proliferation, angiogenesis, and metastasis
Liver PathophysiologyCholangiocyte hyperproliferation and inflammationFibrosis in primary sclerosing cholangitis

Rationale for Developing Figopitant as an NK1 Antagonist

Figopitant emerged from systematic efforts to address pharmacological limitations of first-generation NK1 antagonists while enhancing therapeutic efficacy. Although aprepitant represented a breakthrough in CINV management, clinical experience revealed several constraints: moderate receptor occupancy at standard doses (approximately 80-90%), nonlinear pharmacokinetics requiring multi-day dosing, and significant drug interactions via cytochrome P450 (CYP3A4) inhibition [1] [5] [9]. Positron emission tomography (PET) imaging studies demonstrated that achieving >90% central NK1 receptor occupancy required plasma concentrations exceeding those achieved with conventional aprepitant dosing [9]. This pharmacodynamic limitation potentially compromised efficacy in patients with high emetogenic challenges.

Structural optimization efforts focused on improving receptor affinity and pharmacokinetic properties. Figopitant incorporates a benzodiazepine core structure rather than aprepitant's morpholine-containing triazolone scaffold, conferring distinct physicochemical properties. This modification enhances binding to both the "majority" (NK-1M) and "minority" (NK-1m) conformational states of the NK1 receptor, potentially broadening its inhibitory spectrum [2] [10]. Molecular modeling indicates figopitant forms additional hydrophobic interactions within the transmembrane binding pocket compared to aprepitant, particularly with residues in helices V and VI, explaining its superior binding affinity (Ki < 0.1 nM versus 0.12 nM for aprepitant) [10].

The pharmacokinetic profile of figopitant demonstrates clinically significant advantages: extended plasma half-life (approximately 120-140 hours) permits single-dose administration for multi-day emesis protection, addressing a critical limitation of aprepitant's shorter duration [4] [10]. Reduced CYP3A4 inhibition potential decreases interaction risk with chemotherapeutic agents metabolized through this pathway (e.g., docetaxel, etoposide, vinca alkaloids) [6]. Enhanced blood-brain barrier penetration ensures sustained central receptor occupancy throughout the delayed emesis phase, as confirmed by PET studies using [¹⁸F]-labeled figopitant analogs [9] [10].

Clinical development rationale extends beyond CINV to several promising applications:

  • Postoperative Pain Management: Preclinical evidence indicates NK1 antagonists reduce central sensitization. A meta-analysis of randomized controlled trials demonstrated significant reduction in postoperative pain scores at 2 hours (mean difference -1.2, 95% CrI -1.9 to -0.5) and 24 hours (-0.8, 95% CrI -1.4 to -0.2) following single-dose preoperative administration [10].
  • Oncotherapeutic Applications: NK1R overexpression in various malignancies positions figopitant as a potential adjunctive anticancer agent. In vitro studies show NK1 antagonists induce apoptosis in neuroblastoma and glioma cells through suppression of SP-mediated survival pathways [2].
  • Cholangiopathy Modification: Preclinical models of primary sclerosing cholangitis demonstrate reduced cholangiocyte proliferation and fibrosis with NK1R blockade, suggesting therapeutic potential for figopitant in this orphan indication [8].

Table 3: Comparative Pharmacological Profile of Select NK1 Antagonists

ParameterAprepitantRolapitantNetupitantFigopitant
Receptor Affinity (Ki, nM)0.120.660.095<0.1
Plasma Half-life (hours)9-13~180~90120-140
CYP3A4 Inhibition PotentialHigh (dose-dependent)LowModerateLow
Receptor Occupancy at Standard Dose80-90%>90%>90%>95% (projected)
Primary Metabolic PathwayCYP3A4Non-CYP (hydrolysis)CYP3A4CYP3A5/CYP2D6

Properties

CAS Number

502422-74-4

Product Name

Figopitant

IUPAC Name

(2S)-N-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-[4-(cyclopropylmethyl)piperazin-1-yl]-N-methyl-2-phenylacetamide

Molecular Formula

C27H31F6N3O

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H31F6N3O/c1-34(10-9-20-15-22(26(28,29)30)17-23(16-20)27(31,32)33)25(37)24(21-5-3-2-4-6-21)36-13-11-35(12-14-36)18-19-7-8-19/h2-6,15-17,19,24H,7-14,18H2,1H3/t24-/m0/s1

InChI Key

HUTHJVYJUPXHDF-DEOSSOPVSA-N

SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Synonyms

BIIF 1149 CL
figopitant
N-(2-(3,5-bis(trifluoromethyl)phenyl)ethyl)-4-(cyclopropylmethyl)-N-methyl-alpha-phenyl-1-piperazineacetamide

Canonical SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Isomeric SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)[C@H](C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.